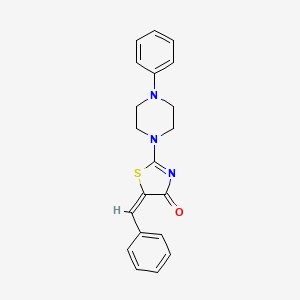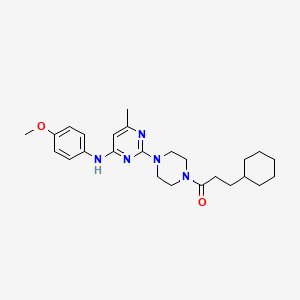![molecular formula C15H11N5O6S B2794701 3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide CAS No. 2350179-15-4](/img/structure/B2794701.png)
3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is represented by the linear formula C15H11N5O6S . The InChI code for this compound is 1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;10-7 (11)4-1-5 (8 (12)13)3-6 (2-4)9 (14)15/h1-4H, (H3,10,11);1-3H, (H,10,11) .Physical And Chemical Properties Analysis
The physical form of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is solid . The molecular weight of the compound is 389.35 .Applications De Recherche Scientifique
Coordination Polymers and Complexes
The synthesis and structure elucidation of coordination polymers involving 3,5-dinitrobenzoic acid reveal its potential in forming diverse metal-organic frameworks (MOFs). These complexes exhibit solvent-dependent self-assembly, leading to various recognition patterns and structures that incorporate the solvent molecules into the crystal lattice. Such coordination polymers and complexes find applications in catalysis, gas storage, and separation technologies due to their unique structural properties (Pedireddi & Varughese, 2004).
Antitubercular Agents
Research into antituberculosis agents has identified derivatives of 3,5-dinitrobenzoic acid as promising compounds. These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cell lines underline their potential as effective antitubercular drugs (Karabanovich et al., 2016).
Chemical Synthesis and Modification
The versatility of 3,5-dinitrobenzoic acid extends to the synthesis of non-symmetrical derivatives, such as amines, ethers, and sulfides, showcasing its utility in organic synthesis. These compounds can be tailored for various applications, including the development of new materials, pharmaceuticals, and chemical intermediates (Barker et al., 2008).
Chemiluminescence Studies
Investigations into sulfanyl-substituted bicyclic dioxetanes derived from 3,5-dinitrobenzoic acid derivatives have contributed to our understanding of chemiluminescence. These studies provide insights into the mechanisms of light emission and the potential for developing novel chemiluminescent probes for analytical and bioanalytical applications (Watanabe et al., 2010).
Green Chemistry Applications
The conversion of alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids under microwave irradiation represents an environmentally friendly approach in organic synthesis. This method highlights the role of 3,5-dinitrobenzoic acid in promoting green chemistry practices by minimizing hazardous by-products (Sonkar et al., 2022).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that 3,5-dinitrobenzoic acid is used by chemists to identify alcohol components in esters . The compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.
Biochemical Pathways
3,5-dinitrobenzoic acid is known to be involved in the identification of various organic substances, especially alcohols, by derivatization . This suggests that the compound may interact with biochemical pathways involving these substances.
Propriétés
IUPAC Name |
(4-cyanophenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7(4-2-6)12-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUDPOTSLWXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)
![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)


![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)

![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
